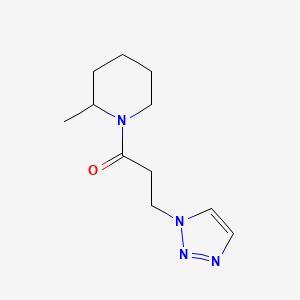
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, also known as DMFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFPC belongs to the class of pyrrolidine carboxamides, which have been found to exhibit a wide range of biological activities.
科学研究应用
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
作用机制
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is believed to exert its biological effects by binding to specific receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. By binding to these receptors, N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is able to modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects
Studies have shown that N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines in the body. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively target specific receptors in the body, which allows for more precise and targeted experimentation. However, one of the limitations of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. One area of interest is in the development of novel anti-inflammatory and analgesic drugs based on the structure of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. Another area of research is in the study of the potential anti-cancer effects of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide and its potential applications in other areas of science.
合成方法
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with N,N-dimethylpropanediamine, followed by the addition of acetic anhydride and pyrrolidine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide.
属性
IUPAC Name |
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-8-18-9)12(16)15-7-4-5-11(15)13(17)14(2)3/h6,8,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMTAHLOSJPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

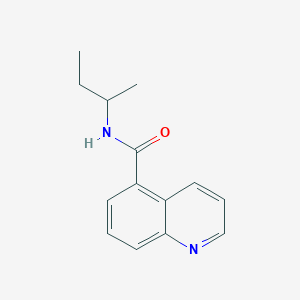
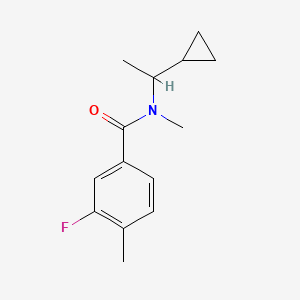
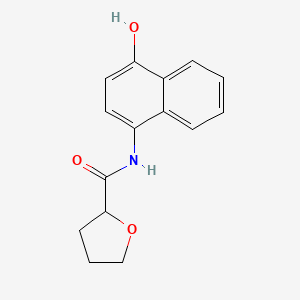
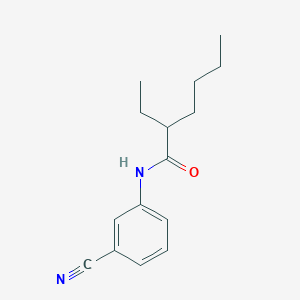
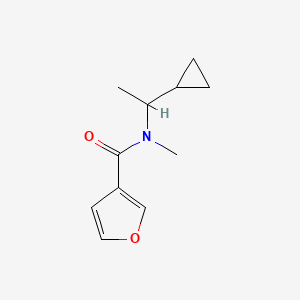
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

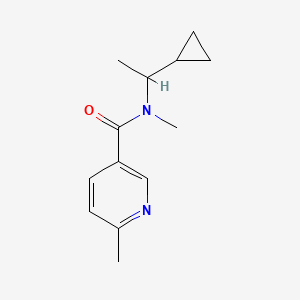
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
